
H-Phe-pro-betana
Overview
Description
H-Phe-pro-betana is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a naphthalene moiety, and an amino acid derivative. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-pro-betana typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Naphthalene Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene group to the pyrrolidine ring.
Attachment of the Amino Acid Derivative: This step involves the formation of an amide bond between the amino acid derivative and the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
H-Phe-pro-betana can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, H-Phe-pro-betana is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of H-Phe-pro-betana involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-benzylpyrrolidine-2-carboxamide
- (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-phenylpyrrolidine-2-carboxamide
- (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(2-methylphenyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of H-Phe-pro-betana lies in its naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Biological Activity
H-Phe-Pro-Betana, a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
1. Structural Overview
This compound is characterized by its sequence of amino acids, specifically incorporating phenylalanine (Phe) and proline (Pro). The addition of the "betana" modification suggests a specific alteration that may enhance its biological properties. Understanding the structural nuances is essential for elucidating its biological activities.
2. Synthesis Methods
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the efficient assembly of peptides while minimizing side reactions. The use of automated synthesizers enhances the consistency and purity of the final product, which is crucial for subsequent biological assays.
3.1 Interaction with Biological Molecules
This compound has demonstrated significant interactions with various biological molecules, which are essential for its therapeutic potential:
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, contributing to its pharmacological effects.
- Receptor Binding : The peptide shows affinity for specific receptors, suggesting a role in modulating physiological responses.
3.2 Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antioxidant Activity : Research has shown that this compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in vitro.
- Antimicrobial Effects : In vitro assays have indicated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.
- Neuroprotective Properties : Preliminary studies suggest that this peptide may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models.
4. Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar peptides is beneficial. The following table summarizes key differences and biological activities:
Compound Name | Key Differences | Unique Features |
---|---|---|
H-Phe-Pro | Lacks "betana" modification | Known for strong antioxidant activity |
H-Pro-Phe | Different amino acid sequence | Exhibits notable enzyme inhibition |
H-Leu-Pro | Contains leucine instead of phenylalanine | Demonstrates enhanced receptor binding |
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Modulation of Signaling Pathways : The peptide may influence various signaling pathways, potentially leading to altered gene expression related to stress responses.
- Stabilization of Protein Structures : The proline residue may contribute to the stability of protein interactions, enhancing the peptide's efficacy in biological systems.
6. Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound:
- In Vivo Studies : Animal models will provide insights into the therapeutic potential and safety profile of this peptide.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials could establish its efficacy in human health applications.
Q & A
Basic Research Questions
Q. What experimental methods are critical for characterizing the structural identity and purity of H-Phe-pro-betana?
- Methodological Answer : Employ orthogonal analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended to resolve ambiguities .
Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Document reaction parameters (e.g., temperature, solvent polarity, catalyst loading) systematically. Use fractional factorial designs to identify critical variables affecting yield. Include negative controls (e.g., omitting coupling agents) to validate reaction specificity. Publish detailed procedures in the main manuscript for key steps, with auxiliary steps in supplementary materials .
Q. What are the best practices for conducting background research on this compound’s biochemical interactions?
- Methodological Answer : Use Boolean search operators (AND/OR/NOT) in databases like PubMed and SciFinder to combine terms such as “this compound AND receptor binding” or “metabolic stability NOT rodent models”. Prioritize primary literature and meta-analyses over reviews. Track citations using tools like Zotero to map knowledge gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform cross-validation using standardized assays (e.g., ELISA for binding affinity, SPR for kinetics) under controlled conditions. Analyze confounding variables (e.g., buffer composition, cell line viability) and apply statistical frameworks like Bland-Altman plots to assess inter-study variability. Systematic reviews with PRISMA guidelines can contextualize discrepancies .
Q. What strategies optimize the pharmacokinetic profiling of this compound in in vivo models?
- Methodological Answer : Use compartmental modeling to estimate absorption/distribution parameters. Employ LC-MS/MS for plasma concentration quantification with deuterated internal standards to correct matrix effects. Include tissue homogenization validation steps (e.g., spike-and-recovery tests) to ensure data accuracy .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (untargeted LC-MS) datasets via pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning algorithms (e.g., random forests) to identify hub genes/proteins. Validate findings with CRISPR knockdown or inhibitor studies .
Q. What open science practices enhance the reusability of this compound research data?
- Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with discipline-specific metadata (e.g., MIAME for genomics, MIAPE for proteomics). Use persistent identifiers (DOIs) and include experimental context (e.g., instrument calibration logs) in README files. Adopt CC-BY licenses for maximal accessibility .
Q. Methodological Frameworks for Research Design
Q. How to formulate a FINER-compliant research question for this compound studies?
- Methodological Answer : Ensure questions are F easible (e.g., “Does this compound inhibit protease X at physiologically relevant concentrations?”), I nteresting (addresses toxicity mechanisms), N ovel (unexplored enantiomeric effects), E thical (avoid vertebrate models if alternatives exist), and R elevant (links to disease pathways) .
Q. What statistical approaches are suitable for dose-response studies of this compound?
- Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and Akaike’s criterion. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. Handling Complex Scenarios
Q. How to address batch-to-batch variability in this compound synthesis for multi-institutional studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess, and use design-of-experiments (DoE) to optimize robustness. Share reference standards with collaborating labs and conduct inter-laboratory validation via round-robin testing .
Q. What methodologies validate the computational docking predictions of this compound’s target binding?
- Methodological Answer : Compare in silico results (AutoDock Vina, GOLD) with experimental mutagenesis data (e.g., alanine scanning). Use molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Correlate docking scores with SPR-measured KD values to refine scoring functions .
Q. Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines when studying this compound in human-derived samples?
- Methodological Answer : Obtain IRB approval for biospecimen use, anonymize donor data, and adhere to GDPR/HIPAA for data storage. Include ethics statements in manuscripts and reference the Declaration of Helsinki for clinical relevance .
Q. What metadata standards are essential for publishing this compound datasets?
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c25-21(15-17-7-2-1-3-8-17)24(29)27-14-6-11-22(27)23(28)26-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,25H2,(H,26,28)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPITSMSFRRED-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76122-99-1 | |
Record name | 76122-99-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.